5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid 5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 21528-59-6
VCID: VC16161230
InChI: InChI=1S/C38H50N4O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34-37(40-39-30-23-26-33(27-24-30)51(44,45)46)38(43)42(41-34)31-25-28-35(36(29-31)52(47,48)49)50-32-20-17-16-18-21-32/h16-18,20-21,23-29,37H,2-15,19,22H2,1H3,(H,44,45,46)(H,47,48,49)
SMILES:
Molecular Formula: C38H50N4O8S2
Molecular Weight: 755.0 g/mol

5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid

CAS No.: 21528-59-6

Cat. No.: VC16161230

Molecular Formula: C38H50N4O8S2

Molecular Weight: 755.0 g/mol

* For research use only. Not for human or veterinary use.

5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid - 21528-59-6

Specification

CAS No. 21528-59-6
Molecular Formula C38H50N4O8S2
Molecular Weight 755.0 g/mol
IUPAC Name 5-[3-heptadecyl-5-oxo-4-[(4-sulfophenyl)diazenyl]-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid
Standard InChI InChI=1S/C38H50N4O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34-37(40-39-30-23-26-33(27-24-30)51(44,45)46)38(43)42(41-34)31-25-28-35(36(29-31)52(47,48)49)50-32-20-17-16-18-21-32/h16-18,20-21,23-29,37H,2-15,19,22H2,1H3,(H,44,45,46)(H,47,48,49)
Standard InChI Key ULTXWIVRRSDWDO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O

Introduction

Molecular Structure and Configuration

Core Framework and Functional Groups

The compound’s IUPAC name delineates its intricate structure: a pyrazolone ring (5-oxo-4,5-dihydro-1H-pyrazole) forms the central scaffold. Position 1 of the pyrazole is substituted with a 2-phenoxybenzenesulfonic acid group, while position 3 hosts a heptadecyl chain (C17H35). The diazenyl group at position 4 adopts an E-configuration, linking the pyrazole to a 4-sulfophenyl moiety. This arrangement creates a bifunctional molecule with distinct polar (sulfonic acids) and nonpolar (heptadecyl) regions, imparting amphiphilic behavior.

The SMILES notation (CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O) confirms the connectivity, highlighting the two sulfonate groups (-SO3H) and the phenoxy bridge. The heptadecyl chain, a 17-carbon saturated hydrocarbon, dominates the molecule’s hydrophobic domain, while the sulfonic acids enhance water solubility—a duality critical for applications requiring interfacial activity.

Stereochemical and Electronic Considerations

The E-configuration of the diazenyl group (-N=N-) is stabilized by conjugation between the pyrazole’s π-system and the sulfophenyl ring, minimizing steric clashes and maximizing resonance. This planar geometry contrasts with Tartrazine acid (PubChem CID 62302), a structurally related dye where the diazenyl group connects two sulfophenyl rings . Computational models predict that the heptadecyl chain adopts a coiled conformation in nonpolar environments but extends in aqueous solutions, influenced by hydrophilic-sulfonic acid interactions.

Synthesis Pathways and Challenges

General Synthetic Strategy

While explicit details of this compound’s synthesis are scarce, analogous pyrazolone derivatives are typically synthesized via cyclocondensation of hydrazines with β-keto esters or diketones. A plausible route involves:

  • Alkylation: Introducing the heptadecyl chain to a pyrazolone precursor via nucleophilic substitution or Friedel-Crafts acylation.

  • Diazo Coupling: Reacting the intermediate with a diazotized 4-aminobenzenesulfonic acid to form the E-configured diazenyl linkage.

  • Sulfonation: Installing the second sulfonic acid group on the phenoxybenzene moiety using sulfur trioxide or chlorosulfonic acid .

Challenges include ensuring regioselectivity during diazo coupling and preventing sulfonic acid group hydrolysis under acidic conditions. The long alkyl chain complicates purification, necessitating techniques like column chromatography or recrystallization from nonpolar solvents.

Physicochemical Properties and Predicted Data

Molecular Weight and Formula

The compound has a molecular formula of C38H50N4O8S2 and a molecular weight of 755.0 g/mol. Its high mass arises from the heptadecyl chain and dual sulfonate groups.

Predicted Collision Cross Section (CCS)

Although CCS data for this specific compound are unavailable, structurally similar pyrazolone derivatives exhibit CCS values between 276–292 Ų for adducts like [M+H]+ and [M+Na]+ . These predictions, derived from ion mobility spectrometry, indicate a moderately compact gas-phase structure despite the molecule’s size.

Comparative Analysis with Tartrazine Acid

Tartrazine acid (C16H12N4O9S2), a well-characterized dye, shares structural motifs with the subject compound, including:

  • A pyrazolone core with a diazenyl-sulfophenyl group.

  • High aqueous solubility due to sulfonic acids.

Key differences include:

FeatureSubject CompoundTartrazine Acid
Molecular Weight755.0 g/mol468.4 g/mol
Hydrophobic ComponentHeptadecyl chain (C17H35)None (carboxylic acid group)
ApplicationsSurfactants, specialty dyesFood coloring, textiles

This comparison underscores how alkyl chain length and functional group variation tailor compounds for distinct industrial roles .

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